molecular formula C24H23N5O2S B4957317 N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide

Cat. No.: B4957317
M. Wt: 445.5 g/mol
InChI Key: CXOIRHMCQNJOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a carbamothioyl group, and a propoxybenzamide moiety

Properties

IUPAC Name

N-[[2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-3-13-31-20-6-4-5-17(14-20)23(30)26-24(32)25-18-9-12-21-22(15-18)28-29(27-21)19-10-7-16(2)8-11-19/h4-12,14-15H,3,13H2,1-2H3,(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOIRHMCQNJOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. The process may include:

    Formation of Benzotriazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazole ring.

    Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced through a reaction with thiourea or similar reagents.

    Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the benzotriazole derivative with 3-propoxybenzoyl chloride under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, coatings, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-propoxybenzamide can be compared with other similar compounds, such as:

    N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-propoxybenzamide: Similar in structure but with a benzoxazole ring instead of a benzotriazole ring.

    N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-naphthamide: Similar in structure but with a naphthamide moiety instead of a propoxybenzamide moiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.